1H-imidazol-1-ylmethanol
Description
Significance of Imidazole (B134444) in Heterocyclic Chemistry
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ajrconline.orghumanjournals.com This unique structure imparts a range of chemical properties that make it a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. nih.govajrconline.org
The history of imidazole dates back to the mid-19th century. Although various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first synthesized and reported by the German chemist Heinrich Debus in 1858. nih.govwikipedia.orgrasayanjournal.co.in His synthesis, which involved the condensation of glyoxal (B1671930) and formaldehyde (B43269) in ammonia, was initially termed "glyoxaline." nih.govuobasrah.edu.iq While this method often results in low yields, it is still utilized for the creation of C-substituted imidazoles. wikipedia.orguobasrah.edu.iq Over the years, numerous other synthetic methods have been developed, including the Debus-Radziszewski imidazole synthesis, the Wallach reaction, and the van Leusen imidazole synthesis, highlighting the enduring interest in this heterocyclic system. wikipedia.orgmdpi.com
The imidazole ring is a fundamental component of many naturally occurring and synthetic biologically active compounds. wikipedia.orgbiomedpharmajournal.orgpharmacyjournal.net It is a core structure in the essential amino acid histidine and its derivative, the neurotransmitter histamine. wikipedia.orgpharmacyjournal.net The presence of the imidazole moiety is also crucial for the function of purines, which are fundamental components of nucleic acids. pharmacyjournal.netresearchgate.net
In the realm of pharmaceuticals, the imidazole scaffold is present in a wide array of drugs with diverse therapeutic applications. ajrconline.orgjchemrev.com These include antifungal agents like clotrimazole (B1669251) and miconazole, antibacterial and antiprotozoal drugs such as metronidazole (B1676534), and the anti-ulcer medication cimetidine. nih.govwikipedia.orgjchemrev.com The versatility of the imidazole ring allows it to interact with various biological targets, making it a key building block in the development of new therapeutic agents for conditions ranging from cancer to inflammatory diseases. ajrconline.orgjchemrev.comnih.gov
The imidazole ring possesses a unique set of chemical properties that contribute to its significance. It is an aromatic compound, fulfilling Hückel's rule with a planar ring containing six π-electrons. askfilo.comvedantu.comquora.com This aromaticity confers significant stability to the ring system. researchgate.net
One of the most notable properties of imidazole is its amphoteric nature, meaning it can act as both an acid and a base. wikipedia.orgstackexchange.com The nitrogen atom at the 3-position has a lone pair of electrons and is the basic center, with a pKa of the conjugate acid around 7.0. wikipedia.orgstackexchange.comquora.com This makes imidazole more basic than pyridine. wikipedia.orgresearchgate.net The nitrogen atom at the 1-position bears a proton and is the acidic center, with a pKa of approximately 14.5, making it slightly more acidic than alcohols. wikipedia.orgreddit.com
The imidazole ring is a highly polar molecule and is soluble in water and other polar solvents. humanjournals.comwikipedia.org It can undergo electrophilic substitution reactions, and nucleophilic substitution is also possible, particularly when an electron-withdrawing group is present on the ring. numberanalytics.comtsijournals.com
Overview of 1H-Imidazol-1-ylmethanol as a Chemical Entity
Within the vast family of imidazole derivatives, this compound stands out as a simple yet important molecule.
This compound, with the chemical formula C4H6N2O, is structurally classified as an N-substituted imidazole. iucr.org It consists of an imidazole ring with a hydroxymethyl group (-CH2OH) attached to the nitrogen atom at the 1-position. iucr.org This substitution at the nitrogen atom distinguishes it from its isomer, 1H-imidazol-4-ylmethanol, where the methanol (B129727) group is attached to a carbon atom of the ring. iucr.org The molecule features a planar imidazole ring, and the hydroxymethyl substituent introduces conformational flexibility.
This compound serves as a valuable synthetic intermediate in organic chemistry. iucr.org It is a precursor for the formation of N-heterocyclic carbenes (NHCs), which are a class of stable carbenes that have found widespread use as ligands in metal-based catalysis. iucr.orgwisconsin.edu The synthesis of this compound is typically achieved through the reaction of imidazole with formaldehyde. iucr.orgnih.gov
The hydroxymethyl group in this compound can undergo various chemical transformations, including oxidation to form imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid, and reduction to a methyl group to yield 1-methylimidazole. It can also participate in substitution reactions, allowing for the introduction of other functional groups. This reactivity makes this compound a versatile building block for the synthesis of more complex imidazole-based molecules with potential applications in materials science and medicinal chemistry. ontosight.ai
Data Tables
Table 1: Fundamental Properties of Imidazole
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₄N₂ | wikipedia.org |
| Molar Mass | 68.077 g/mol | wikipedia.org |
| Appearance | White or pale yellow solid | wikipedia.org |
| Melting Point | 89-91 °C | wikipedia.org |
| Boiling Point | 256 °C | wikipedia.org |
| Acidity (pKa) | 14.5 | wikipedia.org |
| Basicity (pKa of conjugate acid) | ~7.0 | wikipedia.orgstackexchange.com |
| Aromaticity | Yes (6 π-electrons) | askfilo.comvedantu.com |
Table 2: Overview of this compound
| Property | Description | Reference(s) |
| Chemical Formula | C₄H₆N₂O | iucr.org |
| Classification | N-substituted imidazole derivative | iucr.org |
| Key Structural Features | Planar imidazole ring with a hydroxymethyl group at the N1 position | iucr.org |
| Primary Use | Synthetic intermediate | iucr.org |
| Precursor for | N-heterocyclic carbenes (NHCs) | iucr.orgwisconsin.edu |
| Common Synthesis | Reaction of imidazole with formaldehyde | iucr.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
imidazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVBKJELBDMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394320 | |
| Record name | 1H-imidazol-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51505-76-1 | |
| Record name | 1H-imidazol-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Imidazol 1 Ylmethanol and Its Derivatives
General Synthetic Strategies for Imidazole (B134444) Alcohols
The synthesis of alcohols on an imidazole scaffold can be achieved through several fundamental reaction types. The choice of strategy often depends on the desired substitution pattern, available starting materials, and required reaction scale. The main approaches include nucleophilic substitution, addition reactions using organometallic intermediates, and the reduction of carbonyl functionalities.
One common strategy involves the imidazole ring acting as a nucleophile in a substitution reaction. beilstein-journals.org In this approach, the nitrogen atom of imidazole attacks an electrophilic carbon, displacing a leaving group to form a new carbon-nitrogen bond. This method is particularly effective for creating N-substituted imidazole derivatives. beilstein-journals.org For instance, a highly regioselective N-nucleophilic allylic substitution can be performed with Morita–Baylis–Hillman (MBH) alcohols and imidazole in refluxing toluene, yielding N-substituted imidazole derivatives. beilstein-journals.org This type of reaction is central to forming various biologically active compounds. beilstein-journals.org Another approach is the aza-Michael addition, where imidazole adds to α,β-unsaturated compounds. researchgate.net While not a direct substitution on a saturated carbon, it represents a conjugate addition, another facet of imidazole's nucleophilicity. researchgate.net
Organolithium reagents are highly effective for the deprotonation of imidazole, creating potent nucleophiles for synthesis. up.ac.za The generation of a lithio-imidazole intermediate, which subsequently reacts with an electrophile like a carbonyl compound, is an established method for forming imidazole alcohols. up.ac.za This process typically involves treating an N-protected or unprotected imidazole with a strong base, such as n-butyllithium (n-BuLi), to abstract a proton, usually from the C-2 position if the nitrogens are protected, or the N-1 position if it is free. researchgate.net The resulting lithiated species is highly reactive and readily attacks the electrophilic carbon of aldehydes or ketones to form secondary or tertiary alcohols, respectively, after an aqueous workup. up.ac.zalibretexts.org This method offers high versatility for creating a wide range of functionalized imidazole alcohols.
| Strategy | Description | Advantages | Limitations |
| Nucleophilic Substitution | Imidazole nitrogen attacks an electrophile, displacing a leaving group. beilstein-journals.org | Straightforward, utilizes commercially available imidazoles. u-tokyo.ac.jp | Can be limited by the availability of suitable electrophiles and potential side reactions. u-tokyo.ac.jp |
| Lithio-imidazole Addition | Imidazole is deprotonated with a strong base and reacts with a carbonyl compound. up.ac.za | High reactivity, versatile for various carbonyls, allows for C-functionalization. up.ac.za | Requires anhydrous conditions, strong bases are hazardous, can be difficult to control on a large scale. up.ac.za |
| Carbonyl Reduction | An existing imidazole aldehyde or ketone is reduced to an alcohol. mdpi.comorganic-chemistry.org | High yields, chemoselective options available (e.g., reduce aldehyde over ketone). organic-chemistry.orgresearchgate.net | Requires a pre-functionalized imidazole starting material. |
When an imidazole derivative containing an aldehyde or ketone functional group is available, a straightforward method for synthesizing the corresponding alcohol is through reduction. mdpi.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.org Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols. libretexts.org This method is often high-yielding and can be performed under mild conditions. For example, (4-(Adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol was successfully synthesized by reducing the corresponding imidazole-2-carbaldehyde with lithium aluminum hydride in THF. mdpi.com Acetic acid can also be used to promote the reduction of aldehydes and ketones using N-heterocyclic carbene boranes, with aldehydes being selectively reduced in the presence of ketones. researchgate.net
Specific Synthetic Pathways and Mechanistic Insights
Focusing on a specific and highly useful synthetic route provides a deeper understanding of the chemical principles at play. The lithiation of imidazole followed by reaction with formaldehyde (B43269) is a cornerstone for producing 1H-imidazol-1-ylmethanol and its C-2 substituted analogs.
One of the most definitive methods for synthesizing this compound involves the direct functionalization of the imidazole ring. The process begins with the treatment of imidazole with a strong base, typically an organolithium reagent like n-butyllithium, in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. up.ac.za This generates the 1-lithio-imidazole species. This highly nucleophilic intermediate is then quenched with an electrophile. For the synthesis of this compound, formaldehyde (or its polymer equivalent, paraformaldehyde) is used as the electrophile. iucr.org The reaction of the lithiated imidazole with the carbonyl carbon of formaldehyde, followed by an acidic or aqueous workup, yields the target primary alcohol. libretexts.org
This strategy is not limited to formaldehyde. A wide array of aldehydes and ketones can be used as electrophiles to generate a diverse library of secondary and tertiary imidazole alcohols. up.ac.za For example, reacting 2-lithio-1-methyl-1H-imidazole with various carbonyl compounds has been shown to produce a range of (1-methyl-1H-imidazol-2-yl)methanol derivatives.
Table 2: Examples of Imidazole Alcohols from Lithiation Route
| Lithiated Imidazole | Electrophile | Resulting Alcohol Product |
|---|---|---|
| 1-Lithio-imidazole | Formaldehyde | This compound |
| 2-Lithio-1-methyl-1H-imidazole | General Carbonyls (R₂C=O) | (1-Methyl-1H-imidazol-2-yl)methanols |
| 1-Trityl-2-lithioimidazole | Aldehydes/Ketones | 1-Trityl-2-(hydroxyalkyl)imidazoles up.ac.za |
| 4-(Adamantan-1-yl)-1-isopropyl-2-lithioimidazole | Dimethylformamide (DMF) | (4-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehyde)* mdpi.com |
Note: The reaction with DMF produces an aldehyde, which is then subsequently reduced to the target alcohol in a separate step. mdpi.com
The mechanism for this transformation involves two key steps: deprotonation (lithiation) and nucleophilic attack.
Proton Abstraction: The reaction is initiated by the abstraction of the most acidic proton from the imidazole ring by a strong base. ias.ac.in In the case of an N-unsubstituted imidazole, the proton on the nitrogen (N-1) is the most acidic (pKa ≈ 14.5) and is readily removed by n-butyllithium. thieme-connect.de This is a classic acid-base reaction where the organolithium reagent acts as a powerful base. vapourtec.com The formation of the lithium-nitrogen bond creates the 1-lithio-imidazole anion, a potent nucleophile. The driving force for this step is the formation of a stable alkane (butane) and the stabilized organolithium salt.
Lithiation of Imidazole Followed by Reaction with Formaldehyde or Carbonyl Compounds
Regioselectivity at the N1 Position
Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles is a significant challenge due to the presence of two reactive nitrogen atoms. otago.ac.nz The outcome of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nzderpharmachemica.com
In general, under basic conditions where the imidazole anion is the reactive species, the alkylation predominantly occurs at the less sterically hindered nitrogen. otago.ac.nz Electron-withdrawing groups on the imidazole ring direct the alkylation to the more remote nitrogen atom by reducing its nucleophilicity. otago.ac.nz Conversely, under neutral conditions, the tautomeric equilibrium of the imidazole ring plays a crucial role in determining the product ratio. otago.ac.nz For instance, with an electron-withdrawing substituent, the 4-substituted tautomer is often more stable, leading to a higher proportion of the 1,5-disubstituted product. otago.ac.nz Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict and rationalize the observed regioselectivity, often indicating that the reaction proceeds via an SN2 mechanism where steric factors are a primary determinant. researchgate.netresearchgate.net
Application in Synthesis of Substituted Imidazole Methanol (B129727) Derivatives
The principles of regioselective N-alkylation are widely applied in the synthesis of various substituted imidazole derivatives. For example, a range of N-substituted imidazole derivatives have been synthesized by reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which is then reacted with different amines. nih.gov This method allows for the introduction of diverse functionalities at the N1 position.
Another approach involves the reaction of imidazoles with epoxides, such as styrene (B11656) oxide, to yield 1-(2-hydroxy-2-phenylethyl) derivatives. researchgate.net These can be further converted to other derivatives like 1-styrylimidazoles. researchgate.net The synthesis of N-bulky substituted imidazole 3-oxides has also been achieved through the condensation of alkylamines, formaldehyde, and α-(hydroxyimino)ketones, which can then be transformed into other functionalized imidazoles. researchgate.net
Reduction of Imidazole-Containing Ketones and Aldehydes
The reduction of imidazole-containing ketones and aldehydes is a fundamental transformation for producing the corresponding alcohols, which are valuable intermediates in organic synthesis.
Use of Reducing Agents (e.g., NaBH4)
Sodium borohydride (NaBH₄) is a commonly used reducing agent for the conversion of aldehydes and ketones to primary and secondary alcohols, respectively. masterorganicchemistry.comharvard.edu It is a selective reagent that typically does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comharvard.edu The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. masterorganicchemistry.com While NaBH₄ is generally effective, the choice of solvent can be critical, and in some cases, such as with certain imidazoledinones, the reduction may not proceed as expected, potentially due to solvent interactions or the specific electronic nature of the substrate. researchgate.net
| Reducing Agent | Substrate | Product | Conditions | Yield |
| NaBH₄ | Aldehydes | Primary Alcohols | Methanol or Ethanol | High |
| NaBH₄ | Ketones | Secondary Alcohols | Methanol or Ethanol | High |
| NaBH₄ | α,β-Unsaturated Ketones | Allylic Alcohols | Methanol/Dichloromethane, -78°C | Selective |
Enantioselective Catalytic Reduction with Transition Metal Complexes (e.g., Ru Complexes)
For the synthesis of chiral imidazole alcohols, enantioselective catalytic reduction using transition metal complexes, particularly those of ruthenium (Ru), has proven to be a powerful strategy. diva-portal.orgresearchgate.net These catalysts, often featuring chiral ligands, can achieve high enantioselectivity in the reduction of prochiral ketones. researchgate.netnih.gov
Ruthenium(II) complexes, such as those derived from [RuCl₂(p-cymene)]₂ combined with chiral diamines or aminoalcohols, are highly effective for the asymmetric transfer hydrogenation of aryl alkyl ketones, yielding optically active alcohols with excellent enantiomeric excess (ee). researchgate.netnih.govacs.org The ligands play a crucial role in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reduction. diva-portal.org Peptide-based ligands have also been successfully employed, leading to highly selective catalysts. nih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| [RuCl₂(p-cymene)]₂ / Chiral Diamine | Aryl Alkyl Ketones | Chiral Aryl Alcohols | Up to 96% |
| [RuCl₂(p-cymene)]₂ / Peptide Ligand | Aryl Alkyl Ketones | Chiral Aryl Alcohols | Up to 98% |
| Chiral Ru(II) NNN Complexes | 3'-Bromoacetophenone | Chiral Alcohol | 90-93% |
Asymmetric Transfer Hydrogenation (ATH) in Related Imidazole Alcohols
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones, where an alcohol, typically isopropanol, serves as the hydrogen source in the presence of a transition metal catalyst. researchgate.netmdpi.com Noyori-type ruthenium catalysts, which are bifunctional, are particularly well-established for this transformation. mdpi.com The mechanism involves the transfer of two hydrogen atoms from the donor to the ketone, regenerating the catalyst for the next cycle. mdpi.com
The enantioselectivity of the ATH of ketones flanked by an aromatic and a heterocyclic ring, such as furan, thiophene, or N-methylimidazole, can be very high, often reaching up to 99% ee, especially when the aromatic ring has an ortho-substituent. mdpi.comresearchgate.net The steric and electronic properties of the substituents on both the ketone and the catalyst's ligand influence the stereochemical outcome. mdpi.comresearchgate.net In some cases, an unexpected switch in enantioselectivity can be observed by varying the aromatic group on the ketone substrate. researchgate.net
Direct Hydroxymethylation of Imidazole
The direct introduction of a hydroxymethyl group onto the imidazole ring is an atom-economical approach to synthesize this compound and its analogs. This can be achieved through the reaction of imidazole with formaldehyde. google.com The reaction is typically carried out under basic conditions, where the imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. An analysis of the equilibria involved suggests that protonation and hydroxymethylation occur on different nitrogen atoms of the imidazole ring. researchgate.net
While this method is direct, controlling the reaction to achieve high yields and prevent side reactions can be challenging. google.com For instance, early methods reported yields of around 40%. google.com However, optimization of reaction conditions, such as pH and temperature, can significantly improve the outcome. google.com Another strategy involves the lithiation of imidazole followed by a reaction with formaldehyde, which can offer high regioselectivity.
Synthesis of Derivatized 1H-Imidazol-1-ylmethanols
Building upon the core this compound scaffold, a variety of derivatives can be synthesized by introducing substituents at different positions on the imidazole ring or by constructing more elaborate molecular architectures.
The functionalization of the imidazole ring is a key strategy for creating diverse derivatives. Recent advances have focused on developing regiocontrolled methods to selectively introduce substituents at specific carbon atoms (C-2, C-4, and C-5) of the imidazole ring. rsc.org For instance, patented scalable methods allow for the regioselective substitution of the C-5 position by employing a blocking agent at the C-2 position, which also functions as a leaving group for subsequent C-2 functionalization. google.com Other strategies involve multi-component reactions where substituted building blocks are assembled to form the final imidazole ring with desired substitution patterns. rsc.orgorganic-chemistry.org For example, a three-component reaction of a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) can produce imidazoles with selective substitution at the C-2, C-4, and C-5 positions. rsc.org The core this compound structure can also be incorporated into larger molecules, such as in the synthesis of 8-phenylxanthine (B3062520) analogs where an (imidazolyl)alkoxy group is attached to the phenyl ring. nih.gov
Chirality plays a crucial role in the biological activity of many pharmaceuticals, as different enantiomers of a molecule can have vastly different therapeutic effects. uni-wuppertal.de This is particularly true for imidazole-containing compounds, where the three-dimensional arrangement of atoms is critical for interactions with biological targets like enzymes or receptors. nih.gov Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure imidazole derivatives is of high importance. uni-wuppertal.de
Several strategies have been developed to achieve stereoselective synthesis:
Use of Chiral Starting Materials: A common approach is to begin the synthesis with a readily available, inexpensive chiral molecule. For example, a facile 4-step reaction sequence starting from N-Cbz protected α-amino acids can produce optically active imidazole derivatives. researchgate.netmdpi.com
Chiral Auxiliaries and Catalysts: Asymmetric synthesis can be achieved using chiral auxiliaries or catalysts. A chiral lithium aluminum hydride complex has been used for the asymmetric reduction of ketones to obtain enantiopure alcohols, which serve as precursors for chiral N-imidazole derivatives. uni-wuppertal.de More recently, cation-directed catalytic enantioselective methods have been developed for creating axially chiral imidazoles with high enantioselectivity. nih.gov Chiral imidazole ligands are also used in asymmetric catalysis, for instance, in the cyclopropanation of styrene. benthamdirect.com
| Synthetic Approach | Description | Key Features |
| From Chiral Pool | Utilizes naturally occurring chiral molecules like amino acids as the starting point for the synthesis. researchgate.netmdpi.com | Inexpensive starting materials; chirality is embedded early in the synthetic sequence. |
| Asymmetric Reduction | Employs a chiral reducing agent (e.g., a modified lithium aluminum hydride complex) to convert a prochiral ketone into a chiral alcohol. uni-wuppertal.de | Creates a stereocenter that directs the stereochemistry of subsequent steps. |
| Catalytic Desymmetrization | A catalyst selectively reacts with one of two identical functional groups in a symmetric molecule to produce a chiral product. nih.gov | Highly enantioselective; can be performed on a gram scale. nih.gov |
| Modified Marckwald Procedure | Involves building the imidazole ring from a chiral amine starting material to yield an enantiopure product. uni-wuppertal.de | Effective for producing enantiopure N-alkyl imidazole derivatives. uni-wuppertal.de |
The this compound unit serves as a versatile building block for the construction of more complex, polycyclic, and functionally diverse molecular scaffolds. These multi-step syntheses generate novel structures with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov
One example involves the synthesis of C-2 aroyl-substituted imidazolo methanol derivatives, which are then used as precursors in a subsequent cyclization reaction. researchgate.net In this process, the imidazolo methanol derivative reacts with chloroacetyl chloride. The initial reaction involves the hydroxyl group of the methanol moiety attacking the electrophilic acyl carbonyl, which is followed by a base-mediated cyclization to form a new, fused 1,4-imidazoxazinone ring system. researchgate.netnih.gov
Advanced methodologies like multi-step continuous-flow synthesis are also being applied to create complex molecules. rsc.org In these systems, reactants are pumped through a network of tubes and reactors, allowing for sequential transformations to occur in a continuous stream. This approach offers precise control over reaction conditions, can improve safety and yield, and is well-suited for the synthesis of complex active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net Such techniques can be envisioned for the elaboration of imidazole alcohol scaffolds into more complex drug-like molecules. Furthermore, strategies inspired by natural product synthesis, which involve the diversification of a core scaffold through a series of reactions, can be applied to generate libraries of complex polycyclic compounds from simpler imidazole precursors. nih.gov
Chemical Reactivity and Transformation of 1h Imidazol 1 Ylmethanol
Reactions Involving the Hydroxymethyl Group
The hydroxyl (-OH) and methylene (B1212753) (-CH2-) components of the hydroxymethyl group are the primary sites of reactivity, enabling a range of transformations that are fundamental to the synthetic utility of 1H-imidazol-1-ylmethanol.
Oxidation Reactions
The hydroxymethyl group of this compound and its derivatives can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. google.com
The partial oxidation of the primary alcohol in this compound leads to the formation of imidazole-1-carboxaldehyde. This transformation requires mild and selective oxidizing agents to prevent overoxidation to the carboxylic acid. Research on analogous imidazole (B134444) derivatives, such as (1-Ethyl-1H-imidazol-2-yl)methanol, demonstrates that specific reagents are effective for this purpose. google.com For instance, mild oxidation protocols using reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of sodium hypochlorite (B82951) (NaOCl) have been shown to produce the corresponding aldehyde with high selectivity and yields around 85%. google.com Another effective reagent for this conversion is Dess-Martin periodinane (DMP), which is known for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes. google.com
| Reagent/Conditions | Product | Typical Yield | Key Observations |
| TEMPO/NaOCl | Imidazole-1-carboxaldehyde | ~85% | High selectivity for aldehyde formation. google.com |
| Dess-Martin periodinane (DMP) | Imidazole-1-carboxaldehyde | High | Yields high-purity products under mild conditions. google.com |
| Sodium borohydride (B1222165) (NaBH₄) | This compound | 92% | This is the reverse reaction (reduction of the aldehyde). researchgate.net |
Interactive Data Table: The table above summarizes common reagents for the transformation between this compound and Imidazole-1-carboxaldehyde.
Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. This complete oxidation is a common reaction for primary alcohols. For related imidazole compounds, strong oxidants such as potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) are used to form the corresponding imidazole-carboxylic acid. google.com These reactions often require more forceful conditions, and care must be taken as the imidazole ring itself can be sensitive to harsh oxidative environments. google.comresearchgate.net
| Reagent/Conditions | Product | Typical Yield | Key Observations |
| KMnO₄ in acidic medium | Imidazole-1-carboxylic acid | ~58% | Overoxidation can occur with prolonged reaction times. google.com |
| CrO₃ in H₂SO₄ (Jones reagent) | Imidazole-1-carboxylic acid | ~72% | Requires anhydrous conditions for optimal results. google.com |
Interactive Data Table: The table above details reagents used for the oxidation of the hydroxymethyl group to a carboxylic acid in analogous imidazole compounds.
Reduction Reactions to Form 1-Methylimidazole
The hydroxymethyl group of this compound can be reduced to a methyl group, yielding 1-methylimidazole. This transformation, known as deoxygenation, involves the complete removal of the oxygen atom. Direct deoxygenation of primary alcohols can be challenging and may require harsh conditions. However, the presence of the heteroaromatic imidazole ring can activate the C-O bond, facilitating its cleavage under catalytic hydrogenation conditions. thieme-connect.de
This reduction is often achieved through methods such as:
Catalytic Hydrogenolysis: Direct replacement of the C-OH bond with a C-H bond can be performed using catalytic hydrogenation, often in an acidic medium to promote the reaction. thieme-connect.de
Two-Step Procedures: A more common and often milder approach involves a two-step sequence. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. This intermediate is then reduced using a hydride source like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. thieme-connect.de Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which is then subjected to a Wolff–Kishner or Clemmensen reduction to yield the methyl group.
| Method | Reagents/Conditions | Product | Key Notes |
| Catalytic Hydrogenolysis | H₂, Metal Catalyst (e.g., Pd/C), Acidic Medium | 1-Methylimidazole | The heteroaromatic ring activates the C-OH bond for reduction. thieme-connect.de |
| Via Sulfonate Ester | 1. TsCl, Pyridine; 2. LiAlH₄ | 1-Methylimidazole | A common two-step deoxygenation method for alcohols. thieme-connect.de |
Interactive Data Table: The table above outlines general strategies for the reduction of a hydroxymethyl group to a methyl group.
Nucleophilic Substitution Reactions
The hydroxymethyl group can undergo nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. For this to occur, the -OH group, which is a poor leaving group, must first be converted into a better one. This is typically achieved by protonating it in an acidic medium or by converting it into an ester, such as a tosylate, or a halide.
A well-documented example for a related compound is the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂). This reaction provides a reactive electrophile, (chloromethyl)imidazole, which is a valuable intermediate for further functionalization by reaction with a wide range of nucleophiles.
| Reagent | Solvent | Product | Typical Yield |
| Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | 1-(Chloromethyl)-1H-imidazole | 28–83% |
Interactive Data Table: The table above presents a key nucleophilic substitution reaction of the hydroxymethyl group.
Conversion to Carbonyl Compounds via Quaternary Salts
Imidazolyl alcohols can be converted into carbonyl compounds through the formation of quaternary salt intermediates. This transformation leverages the unique properties of the imidazole ring. The reaction likely proceeds by first activating the hydroxymethyl group, followed by N-acylation or a related reaction at the N-3 position of the imidazole ring to form a quaternary N-acylimidazolium salt. These salts are highly reactive intermediates. The N-acylimidazolium moiety is an excellent leaving group, facilitating subsequent elimination or rearrangement reactions that result in the formation of a carbonyl compound. While this specific conversion is noted in chemical literature, detailed mechanistic studies and optimized conditions are not as commonly reported as other transformations. The use of quaternary ammonium (B1175870) salts in reactions involving carbonyl groups is a broader theme in organic chemistry, where they can act as phase-transfer catalysts or as reagents themselves. beilstein-journals.orgnih.govnih.gov
Reactions Involving the Imidazole Ring
The reactivity of the imidazole ring in this compound is a critical aspect of its chemistry, influencing its role in synthesis and its interactions in biological systems. The ring contains two nitrogen atoms, one of which is pyridine-like (N3) and the other pyrrole-like (N1), which is substituted with the hydroxymethyl group. This arrangement confers distinct chemical properties on the ring.
Functionalization of the Imidazole Nucleus
The introduction of substituents onto the imidazole nucleus is a key strategy for creating diverse derivatives. nih.gov For instance, the imidazole ring can be functionalized through reactions such as electrophilic substitution. The electron-rich nature of the imidazole ring makes it susceptible to attack by electrophiles, although the presence of the hydroxymethyl group can influence the regioselectivity of these reactions.
One common functionalization is the introduction of a trityl (triphenylmethyl) group at the 1-position of the imidazole ring through nucleophilic substitution with trityl chloride. This is often done to protect the N1 position during subsequent reactions. Further modifications can include the introduction of groups like nitro substituents, which are electron-withdrawing and can significantly alter the molecule's reactivity. ontosight.ai Research on related imidazole derivatives has shown that it is possible to achieve regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring. rsc.org
The synthesis of N-substituted imidazole derivatives can be achieved by reacting the imidazole nucleus with compounds like ethyl chloroacetate (B1199739). nih.gov This highlights the reactivity of the ring nitrogens and their availability for forming new covalent bonds. The table below summarizes various substituted imidazole methanol (B129727) derivatives that have been synthesized, illustrating the potential for functionalization. nih.gov
| Compound Name | Substituents on Imidazole Ring | Reference |
|---|---|---|
| Phenyl(4-phenyl-1H-imidazol-2-yl)methanol | Phenyl at C4 | nih.gov |
| (4-Methoxyphenyl)(4-(4-methoxyphenyl)-1H-imidazol-2-yl)methanol | 4-Methoxyphenyl at C4 | nih.gov |
| (4-Iodophenyl)(4-(4-iodophenyl)-1H-imidazol-2-yl)methanol | 4-Iodophenyl at C4 | nih.gov |
| (4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanol | 4-Chlorophenyl at C4 | nih.gov |
| (1H-Imidazol-2-yl)(phenyl)methanol | None | nih.gov |
Acid-Base Chemistry of the Imidazole Ring
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. mdpi.com The N3 nitrogen, with its sp2 hybridization and available lone pair of electrons, is basic and can be protonated to form a stable imidazolium (B1220033) salt. mdpi.com The pKaH for the protonated form of the parent imidazole is approximately 7.1, indicating it is a relatively strong base. mdpi.com The N3 position in this compound retains this basic character.
Conversely, the N1 nitrogen, being part of the hydroxymethyl group linkage, does not have a readily available acidic proton in this compound itself, unlike in unsubstituted imidazole. However, the imidazole ring system as a whole can participate in hydrogen bonding. The N3 nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol substituent can act as a hydrogen bond donor. mdpi.com In the solid state, this leads to intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the N3 position of a neighboring imidazole ring.
The table below provides a comparison of predicted pKa values for this compound and some of its derivatives, illustrating how different functional groups can influence the acid-base properties of the imidazole core.
| Compound Name | Predicted pKa | Reference |
|---|---|---|
| This compound | 11.72 ± 0.10 | lookchem.comchemicalbook.com |
| (1-Methyl-1H-imidazol-5-yl)methanol | 14.35 ± 0.10 | lookchem.comechemi.com |
| (1,4-Dimethyl-5-nitro-1H-imidazol-2-yl)methanol | 13.33 ± 0.10 | chemicalbook.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy.iucr.orgiucr.orgualberta.cahrpub.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1H-imidazol-1-ylmethanol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can confirm the compound's purity and the specific placement of its functional groups.
1H NMR Spectral Analysis.iucr.orgiucr.org
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. A study utilizing a 400 MHz NMR spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent reported the following chemical shifts (δ) in parts per million (ppm): a singlet at 5.40 ppm integrating to two protons (2H), which is assigned to the methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group. iucr.orgiucr.org The protons on the imidazole (B134444) ring appear as three separate singlets at 6.93 ppm, 7.08 ppm, and 7.34 ppm, each integrating to one proton (1H). iucr.orgiucr.org The appearance of distinct signals for the imidazole protons confirms the substitution at the N1 position, which breaks the symmetry of the imidazole ring.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| -CH₂- | 5.40 | Singlet | 2H |
| Imidazole-H | 6.93 | Singlet | 1H |
| Imidazole-H | 7.08 | Singlet | 1H |
| Imidazole-H | 7.34 | Singlet | 1H |
| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. iucr.orgiucr.org |
13C{1H} NMR Spectral Analysis.iucr.org
Carbon-13 NMR ({¹³C} NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For substituted imidazoles, the chemical shifts of the carbon atoms in the imidazole ring are indicative of the substitution pattern. While specific ¹³C NMR data for this compound is not detailed in the provided search results, related substituted imidazoles show characteristic shifts for the hydroxymethyl group and the aromatic carbons of the imidazole ring. For instance, in a similar compound, the carbon of the hydroxymethyl group (-CH₂OH) typically appears around 62.1 ppm, while the aromatic carbons of the imidazole ring resonate between 121.5 and 138.0 ppm.
Multinuclear NMR for Substituted Imidazoles.rsc.org
In the broader context of substituted imidazoles, multinuclear NMR, including the analysis of nuclei like ¹⁵N, offers deeper structural insights. rsc.org For example, in studies of 1-nitro-2-trinitromethyl substituted imidazoles, ¹⁵N NMR spectroscopy was used to assign the nitrogen signals of the imidazole ring and the nitro groups. rsc.org The chemical shifts of the imidazole nitrogen atoms are sensitive to the electronic environment and can confirm the site of substitution. This technique, while not specifically documented for this compound in the provided results, represents a powerful tool for characterizing the nitrogen-containing heterocyclic core of such compounds. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).iucr.org
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. mdpi.comnih.gov For this compound (C₄H₆N₂O), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. This technique is also invaluable for identifying and characterizing derivatives of this compound, where the high resolution helps to distinguish between isomers with the same nominal mass. For example, in the characterization of a related adamantyl-substituted imidazolyl methanol, ESI-HRMS was used to find the [M+H]⁺ ion, confirming its molecular weight. mdpi.comnih.gov
Infrared (IR) Spectroscopy.iucr.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded using an Attenuated Total Reflectance (ATR) accessory, shows several characteristic absorption bands. iucr.orgiucr.org
Key vibrational frequencies (ν) are observed in the spectrum:
O-H Stretch: A broad band in the region of 3135 cm⁻¹ is indicative of the hydroxyl (-OH) group, likely involved in hydrogen bonding. iucr.orgiucr.org
C-H Stretch: Aromatic C-H stretching vibrations of the imidazole ring are observed around 3109 cm⁻¹. iucr.orgiucr.org Aliphatic C-H stretching from the methylene group appears at 2811 cm⁻¹. iucr.orgiucr.org
C=N and C=C Stretch: The stretching vibrations of the imidazole ring (C=N and C=C bonds) are typically found in the 1600–1450 cm⁻¹ region. For this compound, bands are reported at 1618 cm⁻¹ (w), 1509 cm⁻¹ (s), 1472 cm⁻¹ (m), and 1459 cm⁻¹ (m). iucr.orgiucr.org
C-O Stretch: A strong absorption corresponding to the C-O stretching of the primary alcohol is observed at 1062 cm⁻¹. iucr.orgiucr.org
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| O-H Stretch | 3135 | Medium |
| Aromatic C-H Stretch | 3109 | Medium |
| Aliphatic C-H Stretch | 2811 | Medium |
| C=N / C=C Stretch | 1618 | Weak |
| C=N / C=C Stretch | 1509 | Strong |
| C-O Stretch | 1062 | Strong |
| Table 2: Selected FT-IR Absorption Bands for this compound. iucr.orgiucr.org |
X-ray Crystallography and Solid-State Structural Analysis.iucr.orgnih.gov
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined, and it crystallizes in the monoclinic space group P2₁/n. iucr.orgiucr.orgnih.gov
A notable feature of its solid-state structure is the presence of three crystallographically unique molecules in the asymmetric unit (Z' = 3). nih.gov These three independent molecules are connected through O—H⋯N hydrogen bonds in a head-to-tail fashion, forming distinct three-membered macrocycles. iucr.orgiucr.orgnih.gov The hydrogen bond involves the hydroxyl group of one molecule acting as a donor and the imine nitrogen atom of the imidazole ring of an adjacent molecule acting as an acceptor. iucr.orgiucr.orgnih.gov
The three unique molecules differ primarily in the torsion angle of the methanol substituent relative to the imidazole ring. These conformational differences are crucial for the formation of the observed hydrogen-bonded macrocyclic structure. nih.gov The diffraction data was collected at 293 K using Mo-target X-ray radiation (λ = 0.71073 Å). nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Asymmetric Unit (Z') | 3 |
| Key Intermolecular Interaction | O—H⋯N Hydrogen Bonding |
| Table 3: Crystallographic Data for this compound. iucr.orgiucr.orgnih.gov |
Crystal System and Space Group
Crystallographic studies have determined that this compound crystallizes in the monoclinic system. sigmaaldrich.comnih.gov The specific space group is identified as P2₁/n. sigmaaldrich.comnih.gov A notable and relatively unusual feature of its crystal structure is the presence of three crystallographically independent molecules in the asymmetric unit, a condition denoted as Z′ = 3. sigmaaldrich.com This complexity in the asymmetric unit is a direct consequence of the specific hydrogen bonding requirements that govern the crystal's assembly. sigmaaldrich.com
Table 1: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Asymmetric Unit | Z′ = 3 |
Hydrogen Bonding Networks and Supramolecular Assembly
The supramolecular structure of this compound is primarily directed by a robust and intricate network of hydrogen bonds. sigmaaldrich.comnih.gov The molecule itself contains both a hydrogen bond donor (the hydroxyl group) and an acceptor (the imine nitrogen at the 3-position of the imidazole ring). sigmaaldrich.comualberta.ca This dual functionality facilitates the formation of a head-to-tail hydrogen bonding arrangement involving the three unique molecules in the asymmetric unit. sigmaaldrich.comnih.gov
Each hydroxyl group donates a hydrogen to the N3 atom of a neighboring molecule, resulting in the self-assembly of distinct, three-membered macrocycles. sigmaaldrich.comnih.gov These O—H⋯N interactions are moderately strong, with bond lengths measured at 2.715 (2) Å, 2.741 (2) Å, and 2.753 (2) Å. sigmaaldrich.com The resulting triangular, disk-like supramolecule has an approximate diameter of 9 to 9.5 Å and a height of about 2.6 Å. sigmaaldrich.comnih.gov These discrete macrocyclic units form the fundamental building blocks of the extended crystal lattice. sigmaaldrich.com
Table 2: Hydrogen Bond Geometry in this compound
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O1—H1···N4 | 0.82 | 1.93 | 2.741 (2) | 171 |
| O2—H2A···N6 | 0.82 | 1.94 | 2.753 (2) | 175 |
| O3—H3A···N2 | 0.91 (3) | 1.81 (3) | 2.715 (2) | 174 (2) |
Data sourced from Acta Crystallographica Section E. nih.gov
Elemental Analysis (CHN)
The elemental composition of this compound (C₄H₆N₂O) is confirmed through elemental analysis, which provides the percentage of carbon, hydrogen, and nitrogen by mass. The experimental findings align closely with the calculated theoretical values, verifying the compound's purity and empirical formula. jmchemsci.com
Table 3: Elemental Analysis for this compound (C₄H₆N₂O)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 48.97 | 48.64 |
| Hydrogen (H) | 6.16 | 5.98 |
| Nitrogen (N) | 28.56 | 28.12 |
Calculated and Found values sourced from the Journal of Medicinal and Chemical Sciences. jmchemsci.com
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactive nature of imidazole (B134444) derivatives.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations are a powerful tool for investigating the electronic structure of molecules like 1H-imidazol-1-ylmethanol. These studies confirm the planar geometry of the imidazole ring, a characteristic feature of aromatic five-membered nitrogen heterocycles. The distribution of delocalized pi-electrons across the ring is a key aspect of its aromaticity, which is maintained even with the hydroxymethyl substituent.
The nitrogen atom at the 3-position retains its basic character and ability to accept hydrogen bonds. The introduction of the hydroxymethyl group at the N-1 position significantly influences the molecule's molecular electrostatic potential surface, creating a localized region of negative potential around the hydroxyl oxygen atom, which in turn affects intermolecular interactions. Computational studies on related imidazole derivatives have shown that the 4 and 5 positions on the imidazole ring often exhibit higher electron densities, making them susceptible to electrophilic attack. smolecule.com
DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the geometry and calculate electrostatic potential surfaces, which helps in identifying likely sites for nucleophilic and electrophilic reactions. Furthermore, a thorough investigation of this compound using DFT at the B3LYP/6–311++G(d,p) level of theory has been conducted to optimize its geometrical parameters, which were found to be in good agreement with experimental values. researchgate.net This level of theory is also used to analyze the natural bonding orbitals (NBO), providing insights into atom hybridization and electronic structure. researchgate.net The reactivity of the molecule can be further studied using concepts like the Molecular Electrostatic Potential (MEP), Fukui function, and Local Reactivity Descriptors. researchgate.net
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Calculated Value | Experimental Value |
| Bond Length (C-N) in ring | Varies | ~1.33-1.38 Å |
| Bond Length (C=C) in ring | Varies | ~1.35 Å |
| Bond Angle (N-C-N) in ring | Varies | ~108-110° |
| Bond Length (N1-CH2) | ~1.46 Å | - |
Note: Specific calculated values can vary depending on the level of theory and basis set used. Experimental values are typically derived from X-ray crystallography.
Theoretical Studies on Reaction Mechanisms and Intermediates
Theoretical studies are crucial for understanding the pathways of chemical reactions involving this compound. For instance, the addition of N-unsubstituted azoles like imidazole to formaldehyde (B43269) to form azolylmethanols is a fundamental reaction. acs.orgnih.gov Computational modeling, often using DFT, can elucidate the mechanism of such reactions. acs.orgnih.gov
Studies on the analogous reaction with indazole, another azole, have utilized B3LYP/6-311++G(d,p) calculations to determine the relative stability of isomers and to provide a sound basis for experimental observations. acs.orgnih.gov These calculations can help predict whether the reaction will favor substitution at the N-1 or N-3 position of the imidazole ring. The mechanism often involves the formation of hemiaminal intermediates. acs.orgnih.gov
Furthermore, computational methods can predict the pathways of other reactions, such as the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. Transition-state analysis using DFT can be performed to understand the energy barriers and intermediates involved in these transformations. The study of tautomeric equilibria, which is common in imidazole-containing compounds, can also be investigated using quantum mechanical calculations to determine the relative stabilities of different tautomeric forms.
Molecular Modeling and Docking Studies (Conceptual Framework)
Molecular modeling and docking are powerful computational techniques used to predict how a molecule like this compound might interact with biological macromolecules.
Prediction of Interactions with Biological Targets
Molecular docking studies are a key component in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov The imidazole moiety is a common feature in many biologically active compounds and can participate in various interactions, including hydrogen bonding and coordination with metal ions in metalloproteins. mdpi.com The hydroxymethyl group of this compound can act as both a hydrogen bond donor and acceptor, further enhancing its potential for interaction with biological targets.
The general principle of docking involves placing the ligand into the binding site of the target protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding energy. This allows for the identification of preferred binding modes and the key interactions that stabilize the ligand-protein complex. For instance, docking studies on imidazole derivatives have shown that the imidazole ring can form crucial hydrogen bonds with amino acid residues like Arginine in the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov While specific docking studies for this compound are not detailed in the provided context, the conceptual framework suggests its potential to interact with various biological targets, a hypothesis that can be explored through such computational methods.
Conformational Analysis of this compound
Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary source of conformational flexibility in this molecule is the rotation of the hydroxymethyl group around the C-N bond connecting it to the imidazole ring.
Crystallographic studies have revealed the existence of distinct torsional conformations of the methanol (B129727) substituent. Computational methods, including DFT and molecular mechanics, can be used to perform a systematic search of the conformational space to identify stable conformers and the energy barriers between them. These calculations can generate an energy profile for the rotation around the C-N bond, revealing multiple local energy minima that correspond to different stable conformations. This analysis is crucial as the specific conformation of the molecule can significantly influence its ability to bind to a biological target.
Table 2: Torsional Conformations of this compound
| Torsional Angle (O-C-N-C2) | Source |
| -102.0° | Crystallographic study |
| -80.2° | Crystallographic study |
| 90.6° | Crystallographic study |
These angles represent distinct conformations observed in the solid state and highlight the flexibility of the hydroxymethyl substituent.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Synthesis of Complex Molecules
1H-imidazol-1-ylmethanol serves as a fundamental building block in the construction of more elaborate molecules for the pharmaceutical and agrochemical industries, as well as in the design of specialized ligands for coordination chemistry.
Structurally related compounds to this compound are recognized as valuable intermediates in the synthesis of pharmaceuticals. For instance, substituted imidazolylmethanols like (1-Methyl-1H-imidazol-5-yl)methanol are utilized as building blocks in the development of various drugs. guidechem.com The imidazole (B134444) moiety is a key component in many biologically active compounds, and its presence in these intermediates is crucial for their therapeutic action. guidechem.com Derivatives such as (1-Methyl-1H-imidazol-4-yl)methanol act as critical intermediates in creating antifungal and antibacterial agents, where they contribute to the efficacy and stability of the final pharmaceutical product. chemimpex.com This class of compounds is also explored in the development of novel drugs for neurological disorders. chemimpex.com
In a similar vein to their role in pharmaceuticals, imidazolylmethanol derivatives are employed in the synthesis of modern agrochemicals. guidechem.com Compounds like (1-Methyl-1H-imidazol-5-yl)methanol serve as foundational components for creating more complex molecules used in crop protection. guidechem.com The imidazole ring system is a feature of many successful agrochemicals, and its introduction via these methanol (B129727) precursors is a key synthetic strategy.
This compound and its derivatives are valuable starting materials for creating biomimetic chelating ligands. nih.govmdpi.comresearchgate.net These ligands are designed to mimic the function and structure of metal-coordinating sites in metalloproteins. mdpi.com The imidazole group is particularly important in this context as it replicates the behavior of the amino acid histidine, which frequently acts as a donor ligand to metal atoms in biological systems like hemoglobin. mdpi.com Specifically, complex derivatives such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol are synthesized as potential precursors to new, bulky chelating ligands for biomimetic metal complexes. mdpi.comresearchgate.net The ability to functionalize these imidazole-containing synthons allows for the fine-tuning of steric and electronic properties, which is essential for optimizing the performance of the resulting biomimetic models. mdpi.com
| Application Area | Precursor Example | Role of Imidazole Moiety |
| Pharmaceuticals | (1-Methyl-1H-imidazol-4-yl)methanol | Core component of antifungal/antibacterial agents chemimpex.com |
| Agrochemicals | (1-Methyl-1H-imidazol-5-yl)methanol | Building block for crop protection compounds guidechem.com |
| Biomimetic Ligands | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | Mimics histidine for metal coordination in model complexes mdpi.com |
Formation of N-Heterocyclic Carbenes (NHCs)
One of the most significant applications of this compound in modern chemistry is its role as a precursor to N-Heterocyclic Carbenes (NHCs), a powerful class of molecules with widespread use in catalysis.
Imidazole-based structures, including this compound, hold a distinct position in heterocyclic chemistry as synthetic precursors to the imidazolium (B1220033) salts that are ultimately used to generate N-heterocyclic carbenes. wisconsin.edudigitellinc.comnih.gov The synthesis of this compound is the first step toward creating the NHC moiety of larger, more complex ligands. wisconsin.edunih.gov This compound provides the core imidazole ring which, after further chemical modification and deprotonation of the resulting imidazolium salt, yields the stable carbene. wisconsin.edunih.gov The process typically involves converting the methanol group to a leaving group, followed by quaternization of the imidazole ring to form the imidazolium salt, the direct precursor to the NHC. incemc.ro
N-Heterocyclic Carbenes are now considered a "privileged" and indispensable class of ligands in transition metal catalysis. researchgate.netcolby.edu Their widespread adoption is due to their unique electronic and steric properties. mdpi.com NHCs are excellent σ-donors and poor π-acceptors, which allows them to form very strong, stable bonds with a wide range of metal centers, often surpassing traditional phosphine (B1218219) ligands in robustness. researchgate.netscripps.edu
These properties have a significant influence on the performance of metal catalysts, enhancing their stability and activity. researchgate.net NHC-metal complexes are pivotal in numerous catalytic transformations, including palladium-catalyzed cross-coupling reactions, metathesis, and hydration reactions. researchgate.netcolby.edunih.gov The steric and electronic characteristics of NHC ligands can be systematically tuned by modifying the substituents on the nitrogen atoms and the imidazole backbone, allowing for precise control over the catalytic process. researchgate.netdntb.gov.ua This tunability has led to the development of highly efficient and selective catalysts for synthesizing fine chemicals and complex organic molecules. mdpi.com
| Feature of NHC Ligands | Consequence in Metal-Based Catalysis |
| Strong σ-donor properties | Formation of highly stable metal-ligand bonds mdpi.comscripps.edu |
| Tunable steric/electronic properties | Precise control over catalyst reactivity and selectivity researchgate.netmdpi.com |
| High stability of M-NHC bond | Increased catalyst longevity and prevention of decomposition researchgate.netnih.gov |
| Versatility | Application in a wide range of catalytic reactions (e.g., cross-coupling, metathesis) researchgate.netcolby.edu |
Biological Relevance and Mechanistic Investigations of 1h Imidazol 1 Ylmethanol Derivatives
Antimicrobial Activity Studies
The imidazole (B134444) moiety is a well-established pharmacophore in numerous antimicrobial agents. researchgate.net Consequently, derivatives of 1H-imidazol-1-ylmethanol have been extensively synthesized and evaluated for their ability to combat various pathogenic microbes, including both bacteria and fungi. nih.govontosight.ai
Antibacterial Activity
Several studies have demonstrated that derivatives incorporating the this compound scaffold possess antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel imidazole derivatives have shown inhibitory activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 625 μg/mL. nih.gov The same derivatives were also active against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, although typically requiring higher concentrations. nih.gov
In another study, hybrid molecules containing a nitroimidazole component, such as {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol, exhibited potent activity against E. coli and P. aeruginosa. nih.gov Furthermore, imidazole-based chalcone (B49325) derivatives have also been synthesized and tested, with some compounds showing notable efficacy. jchr.org For example, one such derivative displayed an MIC of 62.5 µg/mL against E. coli. jchr.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| HL2 (Imidazole Derivative) | Staphylococcus aureus | 625 µg/mL (MIC) | nih.gov |
| HL2 (Imidazole Derivative) | MRSA | 625 µg/mL (MIC) | nih.gov |
| HL2 (Imidazole Derivative) | Escherichia coli | 2500 µg/mL (MIC) | nih.gov |
| HL2 (Imidazole Derivative) | Pseudomonas aeruginosa | 2500 µg/mL (MIC) | nih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | Escherichia coli | 360 nM (IC₅₀) | nih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | Staphylococcus aureus | 1.4 µM (IC₅₀) | nih.gov |
| Compound 9b (Imidazole-based chalcone) | Escherichia coli | 62.5 µg/mL (MIC) | jchr.org |
| Compound 9e (Imidazole-based chalcone) | Bacillus cereus | 50 µg/mL (MIC) | jchr.org |
Antifungal Activity
The antifungal potential of this compound derivatives is among their most widely studied biological activities. researchgate.net This is consistent with the fact that the imidazole ring is the core component of many clinically used azole antifungal drugs. researchgate.net
A variety of this compound derivatives have been shown to inhibit the growth of pathogenic fungi, particularly Candida species. nih.gov For example, a series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters demonstrated potent fungal growth inhibition at very low concentrations, with one derivative exhibiting an MIC of 0.125 µg/mL against Candida albicans. researchgate.net Another compound, (2-methyl-1H-imidazol-1-yl)methanol, showed moderate inhibitory activity against Candida spp., with a mean MIC value of 200 µg/mL. nih.govresearchgate.net The antifungal efficacy of these derivatives can be significantly enhanced when used in combination with other agents like sodium dodecyl sulphate (SDS), which appears to increase the permeability of the fungal cell membrane. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol ester (Compound 15) | Candida albicans | 0.125 µg/mL | researchgate.net |
| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol ester (Compound 19) | Candida glabrata | 0.25 µg/mL | researchgate.net |
| Aromatic biphenyl (B1667301) ester derivative (Compound 6c) | Candida albicans | 1.7 ± 1.4 µg/mL (Mean) | nih.gov |
| Aromatic biphenyl ester derivative (Compound 6c) | Non-albicans Candida | 1.9 ± 2.0 µg/mL (Mean) | nih.gov |
| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | Candida spp. | 200 µg/mL (Mean) | nih.govresearchgate.net |
| (1H-benzo[d]imidazol-1-yl)methanol (SAM5) | Candida spp. | >300 µg/mL (Mean) | nih.govresearchgate.net |
A critical challenge in antifungal therapy is the emergence of drug-resistant fungal strains. Research has shown that certain this compound derivatives are potent against such strains. researchgate.net For example, specific 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters were found to be effective against resistant Candida glabrata, a fungal strain known for its reduced susceptibility to some first-line antifungal drugs. researchgate.net Another study on aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol found that they were more active than the reference drug fluconazole (B54011). nih.gov Notably, the pure enantiomers of these compounds showed vastly different activities, with the (-) isomers being up to 500 times more active than the (+) isomers. nih.gov Specifically, compounds (-)-6a and (-)-6b were 30 and 90 times more active than fluconazole against the intrinsically resistant Candida krusei strain, respectively. nih.gov
The primary mechanism of action for azole antifungals, including this compound derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netresearchgate.net This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net By inhibiting CYP51, these compounds disrupt the integrity of the cell membrane, leading to fungal cell death. researchgate.net Molecular docking studies have supported this mechanism, suggesting that the imidazole moiety of these derivatives binds to the heme iron atom in the active site of lanosterol 14α-demethylase, thereby blocking its function. researchgate.netresearchgate.net
Anti-inflammatory Effects
Beyond their antimicrobial properties, imidazole-containing compounds have also been investigated for anti-inflammatory activity. rjptonline.org Derivatives of this compound have been designed and synthesized as potential anti-inflammatory agents. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov
In one study, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives, which can be synthesized from a (1-benzyl-2-mercapto-1H-imidazol-5-yl)methanol precursor, were designed as selective COX-2 inhibitors. nih.gov Docking studies revealed that the methylsulfonyl group of the most potent compound, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, establishes effective hydrogen bonding with the Arg513 residue in the active site of the COX-2 enzyme, similar to the known selective inhibitor Celecoxib. nih.gov Other studies on benzimidazole (B57391) derivatives, which share a similar heterocyclic core, have also reported notable anti-inflammatory effects compared to the standard drug diclofenac. nih.gov
Anticancer Activity
The anticancer potential of imidazole derivatives is a major focus of research. ontosight.aipharmascholars.com These compounds have been shown to exhibit a range of activities against various cancer types, attributed to multiple mechanisms including the induction of apoptosis and cell cycle arrest. sci-hub.se
Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. For example, Pt(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine derivatives displayed notable cytotoxicity against the NCI-H460 lung cancer cell line. nih.gov One particular complex, Pt-4a, showed an EC50 value of 172.7 μM, comparable in potency to the established anticancer drug cisplatin (B142131) (EC50=78.3 μM) in the same cell line. nih.gov This compound also demonstrated comparable cytotoxic effects on colorectal cancer cells HCT-15 and HCT-116. nih.gov
Other studies have highlighted the efficacy of imidazole-chalcone derivatives. sci-hub.se Compounds 9g and 9j' from one study showed significant cytotoxicity against four human cancer cell lines, with IC50 values ranging from 7.05 to 63.43 μM. sci-hub.se These compounds were particularly effective against A549 adenocarcinoma cells. sci-hub.se Similarly, other imidazole derivatives have shown activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values reported to be in the range of 2.43 to 14.65 µM.
Table 1: Cytotoxic Activity of Selected this compound Derivatives
Enzyme Interaction and Modulation
The biological effects of this compound derivatives are often mediated through their interaction with and modulation of various enzymes and proteins. ontosight.ai The structural components of these molecules, namely the imidazole ring and the hydroxymethyl group, are crucial for these interactions.
Research has identified several specific molecular targets for imidazole-based compounds. Benzimidazole derivatives, for instance, are known to target tubulin proteins. By binding to tubulin, these compounds disrupt the assembly of microtubules, which is essential for the formation of the mitotic spindle during cell division, ultimately leading to anticancer effects.
Other imidazole derivatives have been designed as selective inhibitors of specific enzymes. A novel series of 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were developed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Docking studies revealed that the methylsulfonyl group could establish effective hydrogen bonding with the Arg513 residue in the active site of COX-2. nih.gov Similarly, arylethanolimidazole derivatives have been reported as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. mdpi.com
The hydroxymethyl group is a key functional moiety that enables this compound derivatives to form hydrogen bonds with biological macromolecules. ontosight.ai This hydrogen bonding capability is critical for the binding affinity and specificity of these compounds to their molecular targets, such as enzymes and receptors. smolecule.com Crystallographic analyses show that the hydroxyl group can act as a hydrogen bond donor, for example, to a nitrogen atom on a neighboring imidazole ring, stabilizing molecular structures. researchgate.net These interactions are fundamental to the mechanism of action, influencing the compound's ability to modulate the function of its biological targets. The imidazole ring itself can also participate in these crucial binding interactions. smolecule.com
Pharmacological Significance of Substituted Imidazole Methanol (B129727) Derivatives
Substituted imidazole derivatives, including those with a methanol group, constitute a versatile class of compounds with a wide array of pharmacological applications. researchgate.netrjptonline.org The specific substitutions on the imidazole ring significantly influence the biological activity, allowing for the fine-tuning of these molecules for various therapeutic purposes. researchgate.netontosight.ai
The imidazole nucleus is a core component of many pharmaceuticals. rjptonline.org Depending on the nature of the substituents, these derivatives have been developed as:
Antihypertensive agents : Losartan, which contains a substituted (1H-imidazol-5-yl)methanol moiety, is a well-known angiotensin II receptor antagonist. rjptonline.orggoogle.com
Antifungal agents : The imidazole scaffold is central to many antimycotic drugs. rjptonline.orgresearchgate.net
Anticancer agents : As discussed, their ability to interfere with cellular processes makes them valuable in oncology. researchgate.netpharmascholars.com
Antiprotozoal and Anthelmintic drugs : Compounds like metronidazole (B1676534) and albendazole (B1665689) highlight the importance of the imidazole ring in combating parasitic infections. rjptonline.org
Anti-inflammatory drugs : Their capacity to inhibit enzymes like COX demonstrates their utility in treating inflammation. researchgate.net
The pharmacological diversity stems from the imidazole ring's ability to act as a hydrogen bond donor or hydrophobic center, depending on the substitution pattern, which in turn dictates its interaction with various biological targets. researchgate.net
Compound Names Mentioned in this Article
Table 2: List of Chemical Compounds
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes for 1H-imidazol-1-ylmethanol and its derivatives. asianpubs.org This could involve exploring novel catalysts, solvent-free reaction conditions, and one-pot synthesis methodologies to improve yields and reduce waste. asianpubs.orgsemanticscholar.org
Exploration of New Catalytic Applications
As a precursor to N-heterocyclic carbene ligands, this compound is indirectly linked to a vast and expanding field of catalysis. chemicalbook.com Future work could explore the synthesis of novel NHC ligands derived from this compound and their application in a wider range of catalytic transformations, including asymmetric catalysis. jst.go.jp
Structure-Activity Relationship (SAR) Studies for Biological Activities
Systematic structural modifications of this compound to generate a library of derivatives will be crucial for conducting detailed structure-activity relationship (SAR) studies. iucr.org This will help in identifying the key structural features responsible for specific biological activities and in designing more potent and selective therapeutic agents.
Advanced Mechanistic Studies of Biological Interactions
To understand the mode of action of biologically active imidazole (B134444) derivatives, advanced mechanistic studies are essential. longdom.orgmdpi.com Techniques such as X-ray crystallography of protein-ligand complexes and computational modeling can provide insights into the molecular interactions with biological targets, aiding in the rational design of new drugs.
Design and Synthesis of Advanced Biomimetic Systems
The imidazole moiety is a key component of many biological systems, such as in the active sites of enzymes. longdom.org Future research could focus on the design and synthesis of advanced biomimetic systems based on this compound that mimic the function of these biological systems for applications in catalysis and sensing.
Q & A
Q. What are the optimized synthetic routes for preparing 1H-imidazol-1-ylmethanol derivatives, and how do reaction conditions influence yield?
Answer: The synthesis of imidazole methanol derivatives often involves nucleophilic substitution or reduction reactions. For example:
- Reduction of nitro intermediates : 1-(Nitrophenyl)-1H-imidazole derivatives can be reduced using tin(II) chloride in ethanol under reflux, followed by purification via flash chromatography or reverse-phase HPLC .
- Substitution reactions : Reacting 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with amines in dioxane under reflux for 16 hours yields substituted ethanones, with yields influenced by solvent polarity and base selection (e.g., anhydrous K₂CO₃) .
- Critical parameters : Inert atmospheres (to prevent oxidation), solvent choice (e.g., ethanol for solubility), and reaction time (30 minutes to 16 hours) are pivotal for maximizing purity (>95%) and yield (up to 79% in catalytic hydrogenation) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the hydroxymethyl group in (1-Ethyl-1H-imidazol-5-yl)methanol appears as a singlet at δ 4.5–5.0 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and imidazole ring (1600–1450 cm⁻¹) are diagnostic .
- Chromatography : Reverse-phase HPLC and flash chromatography (using ethyl acetate/hexane gradients) resolve polar impurities, ensuring >97% purity .
Advanced Research Questions
Q. How can this compound derivatives be integrated into coordination polymers, and what structural insights do crystallographic studies provide?
Answer:
- Coordination chemistry : Derivatives like 1-hydroxy-2-[1-(1H-imidazol-1-yl)cyclopropyl]ethylidene-1,1-diphosphonic acid (H₄cppZol) form 1D coordination polymers with Co(II) or Ni(II). The imidazole nitrogen acts as a ligand, binding to metal centers in a bridging mode .
- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., Co–N ≈ 2.1 Å) and dihedral angles between imidazole and aromatic rings (e.g., 1.30° in fluorophenyl derivatives), influencing polymer topology and stability .
Q. What catalytic strategies enhance the functionalization of this compound in drug discovery?
Answer:
- Hydrogenation : Pd/C-catalyzed reduction of nitro groups (e.g., converting 2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone to 4-aminophenyl derivatives) achieves 79% yield under H₂ pressure (1.5 atm) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs, critical for optimizing pharmacokinetic properties .
- Mechanistic insights : The nucleophilic imidazole nitrogen facilitates electrophilic substitutions, while the hydroxymethyl group enables esterification or etherification for prodrug design .
Q. How do structural modifications of this compound derivatives affect their bioactivity in enzyme inhibition studies?
Answer:
- Aromatase inhibition : Analogues like 1-(4-Aminophenyl)-2-(1H-imidazol-1-yl)ethanone (IC₅₀ < 1 µM) exploit hydrogen bonding between the imidazole ring and heme iron in cytochrome P450 .
- Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., Cl) at the phenyl ring enhances binding affinity, while bulky substituents (e.g., cyclopentyl) improve metabolic stability .
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) and enzyme kinetics (Km/Vmax analysis) validate target engagement .
Data Contradictions and Resolution
- Synthetic yields : While tin(II) chloride reduction achieves >90% purity , catalytic hydrogenation (Pd/C) may require iterative optimization due to catalyst poisoning in sulfur-rich environments .
- Spectroscopic assignments : Discrepancies in hydroxyl group chemical shifts (δ 4.5–5.5 ppm across studies) highlight solvent-dependent effects, necessitating deuterated solvent controls .
Methodological Recommendations
- For synthesis : Prioritize inert conditions and real-time monitoring (TLC/HPLC) to minimize side reactions .
- For characterization : Combine XRD with DFT calculations to validate electronic structures and predict reactivity .
- For bioactivity : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, complementing enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
